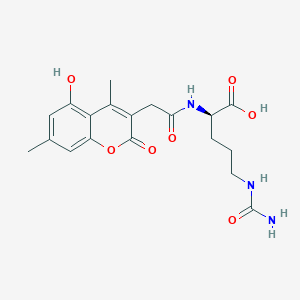
(R)-2-(2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features a chromen-2-one (coumarin) core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with a suitable β-keto ester under acidic conditions to form the chromen-2-one structure.
Hydroxylation and Methylation: The chromen-2-one core is then hydroxylated and methylated to introduce the 5-hydroxy and 4,7-dimethyl groups.
Acylation: The hydroxylated chromen-2-one is acylated with an appropriate acyl chloride to form the acetylated intermediate.
Amination and Carbamoylation: The acetylated intermediate undergoes amination to introduce the amino group, followed by carbamoylation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as kinases and proteases.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the chromen-2-one structure.
Warfarin: A well-known anticoagulant that also features a coumarin core.
7-Hydroxycoumarin: A hydroxylated derivative of coumarin with similar structural features.
Uniqueness
5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is unique due to its specific substitution pattern, which may confer distinct biological activities not observed in other coumarin derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23N3O7/c1-9-6-13(23)16-10(2)11(18(27)29-14(16)7-9)8-15(24)22-12(17(25)26)4-3-5-21-19(20)28/h6-7,12,23H,3-5,8H2,1-2H3,(H,22,24)(H,25,26)(H3,20,21,28)/t12-/m1/s1 |
InChI Key |
IGODCUREOYTJPM-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)C)O |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(CCCNC(=O)N)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B11146294.png)
![methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate](/img/structure/B11146299.png)
![6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146303.png)
![N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B11146308.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11146314.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11146320.png)
![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11146336.png)
![1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146346.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11146348.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B11146354.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146367.png)
![ethyl 2-({(2E)-3-[4-(benzyloxy)phenyl]prop-2-enoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11146371.png)

![2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11146381.png)
